Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate
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Overview
Description
Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-methyl-1-oxobutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-methyl-1-oxobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-butyramido-5-methylbenzoate
- Methyl 2-aminobenzoate
- Methyl 3-aminobenzoate
Uniqueness
Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate is a compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, characterized by a benzoate moiety linked to a branched alkyl amino group. The molecular formula is C₁₅H₁₉N₁O₂, with a molecular weight of approximately 235.28 g/mol. The structural uniqueness of this compound contributes to its biological activities.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 10 | 50 |
Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation.
Case Study: Carrageenan-Induced Paw Edema Test
- Objective: To evaluate the anti-inflammatory effects of this compound.
- Method: Rats were administered the compound and subjected to carrageenan-induced paw edema.
- Results: A significant reduction in paw swelling was observed, with an inhibition rate of approximately 53.41% compared to control groups .
The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets. Molecular modeling studies suggest that the compound forms stable complexes with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
Binding Affinity:
- Predicted binding affinity for COX-2: -9.9 kcal/mol
- Comparison with Celecoxib (a known COX inhibitor): -12.2 kcal/mol
These interactions may enhance the compound's efficacy in reducing inflammation and pain.
Synthesis Methods
Several synthetic routes have been explored for the preparation of this compound. Common methods include:
- Direct Amination: Reacting methyl benzoate with a suitable amine under controlled conditions.
- Alkylation Reactions: Utilizing alkyl halides to introduce the branched alkyl group onto the amino moiety.
Comparative Analysis
To understand its unique properties, this compound can be compared with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl benzoate | Simple ester of benzoic acid | Lacks amino functionality; primarily used as a solvent. |
Ethyl 2-amino benzoate | Amino group on the benzene ring | More polar; used in pharmaceuticals for various applications. |
Benzamide | Amide derivative of benzoic acid | Does not contain alkyl side chains; used in organic synthesis. |
The presence of both an amino group and a branched alkyl chain in this compound contributes to its distinct chemical properties and potential applications compared to these similar compounds .
Properties
CAS No. |
84604-44-4 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-7-5-4-6-10(11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChI Key |
MQTXQBOLCSEIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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